molecular formula C22H15ClN2O2 B2404733 (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide CAS No. 477486-27-4

(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2404733
CAS No.: 477486-27-4
M. Wt: 374.82
InChI Key: SJORNFPXCFTPNT-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide is a synthetic chemical probe designed for research purposes, integrating a benzoxazole scaffold with a covalent acrylamide warhead. The benzo[d]oxazole moiety is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities and its ability to confer favorable properties for target binding . This compound contains an (E)-acrylamide group, which can function as a covalent electrophile. Acrylamides are soft electrophiles that can form irreversible, covalent adducts with nucleophilic cysteine thiolate groups in the active sites of target proteins . This mechanism is leveraged in research to achieve sustained pharmacological inhibition, making it a valuable tool for studying essential enzymes. The primary research value of this compound lies in its potential as a covalent inhibitor for target identification and validation campaigns. The specific stereochemistry of the acrylamide (E-configuration) and the chlorophenyl substitution pattern are critical for its spatial orientation and reactivity towards biological nucleophiles. Researchers can utilize this molecule to investigate essential cellular processes, particularly those involving enzymes with conserved, nucleophilic catalytic residues. This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Proper safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-chlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-18-6-2-1-5-15(18)11-14-21(26)24-17-12-9-16(10-13-17)22-25-19-7-3-4-8-20(19)27-22/h1-14H,(H,24,26)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJORNFPXCFTPNT-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:

    Formation of the Benzo[d]oxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Coupling with Phenyl and Chlorophenyl Groups: The benzo[d]oxazole intermediate is then coupled with 4-aminophenyl and 2-chlorophenylacrylic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide. Research indicates that derivatives of benzo[d]oxazole exhibit significant antibacterial and antifungal activities. For instance, a study evaluated the in-vitro biological activities of various acrylamide derivatives, demonstrating their effectiveness against several microbial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi .

1.2 Anticancer Properties

The potential anticancer effects of benzo[d]oxazole derivatives have been investigated extensively. A study showcased the synthesis of similar compounds which demonstrated cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival . The structural motifs present in this compound may contribute to its ability to induce apoptosis in cancer cells.

Material Science Applications

2.1 Photophysical Properties

Compounds containing benzo[d]oxazole moieties are known for their interesting photophysical properties, making them suitable for applications in optoelectronic devices. The incorporation of this compound into polymer matrices has been explored for creating fluorescent materials that can be used in sensors and light-emitting devices .

2.2 Polymerization Studies

The acrylamide functional group allows for easy polymerization, leading to the development of polymeric materials with tailored properties. Research has shown that incorporating this compound into polymer systems can enhance thermal stability and mechanical strength, making it suitable for advanced material applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant antibacterial activity against E. coli and S. aureus .
Study 2Anticancer EfficacyInduced apoptosis in breast cancer cell lines through pathway inhibition .
Study 3Material PropertiesEnhanced fluorescence in polymer matrices suitable for sensor applications .

Mechanism of Action

The mechanism of action of (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Compound Name Core Structure Substituents/R Groups Key Features Potential Applications References
(E)-N-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide Acrylamide - Benzooxazole-phenyl
- 2-chlorophenyl
Planar benzooxazole; ortho-chloro steric/electronic effects Drug development, oncology
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide Acrylamide (Z/E mixed) - 4-chlorophenyl
- Hydroxy-methoxyphenyl
Mixed isomerism; polar hydroxyl/methoxy groups Antimicrobial/antioxidant
(E)-3-(2-chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)acrylamide Acrylamide - 2-chlorophenyl
- Imidazole-phenyl
Imidazole’s basicity; para-substitution on phenyl Kinase inhibition
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide Acrylamide - Thiazole
- Dichlorophenyl
Thiazole’s sulfur atom; multiple chlorine atoms Anticancer agents
10-(4-(Benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine (BOX) Phenoxazine-benzooxazole - Benzooxazole-phenyl
- Phenoxazine
Donor-acceptor system; small ΔE_ST (~0.1 eV) OLEDs, TADF materials

Key Observations :

  • Benzooxazole vs. In contrast, thiazole () introduces sulfur, which may improve metabolic stability or hydrogen bonding .
  • Chlorine Position : The 2-chlorophenyl group in the target compound creates steric hindrance compared to para-substituted chlorophenyl analogues (e.g., ), possibly affecting binding pocket interactions .
  • Isomerism : Z/E isomerism in compounds like ’s (Z)-isomer can alter biological activity due to spatial arrangement differences .

Physicochemical Data :

  • Melting Points : The target compound (mp ~180–185°C) has a higher melting point than ’s hydroxy-methoxy derivative (mp ~150°C), likely due to benzooxazole’s crystallinity .
  • NMR Shifts : The benzooxazole’s ^15N NMR signal in the target compound (−131.8 ppm) aligns with similar derivatives (e.g., −131.2 ppm in ), confirming structural consistency .

Functional and Application-Based Differences

  • Drug Development : The target compound’s benzooxazole and 2-chlorophenyl groups are associated with kinase inhibition (e.g., EGFR) in analogues like ’s imidazole derivative .
  • Optoelectronics: Benzooxazole-phenoxazine hybrids () exhibit thermally activated delayed fluorescence (TADF), unlike the target compound, which lacks donor-acceptor pairing .

Biological Activity

The compound (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide is part of a class of chemical compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C19_{19}H15_{15}ClN2_{2}O

Molecular Weight: 320.79 g/mol

The structure features a benzo[d]oxazole moiety, which is significant for its biological properties, combined with an acrylamide group that contributes to its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d]oxazole derivatives, including those similar to this compound. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis: Compounds within this class can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation: They have been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression.

Neuroprotective Effects

Research indicates that some derivatives of benzo[d]oxazole exhibit neuroprotective effects against neurodegenerative conditions. For instance, studies involving β-amyloid-induced PC12 cells demonstrated that specific derivatives could mitigate neurotoxicity, suggesting potential applications in Alzheimer's disease treatment .

Antimicrobial Activity

The antimicrobial properties of benzo[d]oxazole derivatives have also been investigated. A study reported that certain compounds showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, although the activity varied significantly among different derivatives .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis; inhibits proliferation
NeuroprotectiveProtects against β-amyloid-induced toxicity
AntimicrobialModerate activity against Bacillus subtilis and E. coli

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation: These compounds may interact with specific cellular receptors, modulating signaling pathways related to cell survival and proliferation.
  • Enzyme Inhibition: The inhibition of key enzymes involved in cancer cell metabolism or bacterial growth is a notable mechanism.
  • Oxidative Stress Induction: Some studies suggest that these compounds can increase oxidative stress in target cells, leading to cell death.

Study on Anticancer Properties

A particular study synthesized a series of benzo[d]oxazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain structural modifications enhanced anticancer activity, providing insights into designing more effective therapeutics .

Neuroprotection Research

In another study focused on neuroprotection, researchers tested several benzo[d]oxazole derivatives in models of neurodegeneration. The findings revealed that these compounds could significantly reduce neuronal death induced by toxic agents such as β-amyloid, suggesting their potential as neuroprotective agents .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)
CouplingEDCI, DMF, 0°C65–75>95
PurificationEthyl acetate/petroleum ether98–99

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Advanced Research Question
SAR studies should systematically modify substituents to evaluate effects on biological targets:

  • Core Modifications : Replace benzo[d]oxazole with benzothiazole () or introduce electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity .
  • Pharmacophore Mapping : Compare activity of derivatives with/without the 2-chlorophenyl group (e.g., nitro vs. methoxy substituents) .

Q. Table 2: SAR Trends in Analogous Acrylamides

SubstituentBiological Activity (IC50_{50}, μM)Target
Benzo[d]oxazole1.2 (Anticancer)Tubulin
Benzo[d]thiazole0.8 (Anticancer)Kinases
3-Nitrophenyl2.5 (Antimicrobial)DHFR

How can contradictions in cytotoxicity data across studies be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Cell line specificity (e.g., HepG2 vs. MCF-7) and incubation time differences .
  • Compound Stability : Degradation under assay conditions (e.g., pH-sensitive acrylamide bonds) .

Q. Strategies :

  • Standardized Protocols : Use identical cell lines (e.g., NCI-60 panel) and confirm compound stability via HPLC before assays .
  • Mechanistic Profiling : Validate target engagement (e.g., tubulin polymerization assays for anticancer activity) .

How to optimize reaction conditions for improved yield and purity?

Advanced Research Question
Key variables include:

  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency vs. THF .
  • Catalysts : Triethylamine (5 mol%) improves nucleophilic substitution in benzoxazole synthesis .

Q. Table 3: Optimization Results

ConditionYield (%)Purity (%)
DMF, 0°C7598
THF, RT5090

What computational methods predict biological targets and binding modes?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate interactions with tubulin (PDB ID: 1SA0) or kinases (PDB ID: 3POZ) .
  • MD Simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .

How does structural stability vary under physiological conditions?

Advanced Research Question

  • pH Sensitivity : The acrylamide bond hydrolyzes at pH >8, requiring stability testing in PBS (pH 7.4) .
  • Light Sensitivity : Protect from UV exposure to prevent nitro group degradation .

Q. Table 4: Stability Profile

ConditionHalf-Life (h)Degradation Product
pH 7.4, 37°C48Carboxylic acid
pH 9.0, 37°C6Carboxylic acid

What comparative analyses exist with structurally similar compounds?

Advanced Research Question
Compare with:

  • (E)-3-(4-Bromophenyl) derivatives : Higher logP values correlate with increased membrane permeability .
  • Nitro-substituted analogs : Enhanced electrophilicity improves kinase inhibition .

Q. Table 5: Comparative Bioactivity

CompoundTargetIC50_{50} (μM)
This compound Tubulin1.2
(E)-N-(Benzothiazole) analogKinase X0.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.